5-bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide

Chemical Probe Bromodomain GPCR

This 5-bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide (CAS 953960-24-2) is a dual-halogenated benzamide scaffold. The para-bromo and ortho-chloro pattern enables sequential chemoselective functionalization (Suzuki-Miyaura, then Buchwald-Hartwig) for focused library synthesis. It shares structural features with known BRD4 BD2 inhibitors but lacks publicly disclosed bioactivity data (BindingDB, ChEMBL, PubChem, mid-2026). Procurement is justified only for programs committed to full de novo biochemical profiling (BET panel, GPCR/kinase screening) or as a synthetic intermediate, with the understanding that the user bears the burden of quality control (NMR, HRMS, qNMR) and reactivity optimization. This compound is not a direct replacement for well-characterized probes like (+)-JQ1 or I-BET762.

Molecular Formula C14H18BrClN2O
Molecular Weight 345.67
CAS No. 953960-24-2
Cat. No. B2589838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide
CAS953960-24-2
Molecular FormulaC14H18BrClN2O
Molecular Weight345.67
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C14H18BrClN2O/c1-18-6-4-10(5-7-18)9-17-14(19)12-8-11(15)2-3-13(12)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19)
InChIKeySJEVMWLUNVHRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide (CAS 953960-24-2): Procurement-Grade Definition and Structural Context


5-Bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide (CAS 953960-24-2) is a synthetic, dual-halogenated benzamide featuring a para-bromo and ortho-chloro substitution pattern on the phenyl ring, coupled via an amide linkage to a 1-methylpiperidin-4-yl-methylamine moiety. The compound belongs to the substituted benzamide class, a privileged scaffold in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs), kinases, and epigenetic reader proteins. Its molecular formula is C14H18BrClN2O, with a molecular weight of 345.66 g/mol. The presence of two halogen substituents and a basic tertiary amine suggests potential for tuned lipophilicity (cLogP) and hydrogen-bonding capacity compared to mono-halogenated or unsubstituted analogs. However, a systematic search of primary research databases (BindingDB, ChEMBL, PubChem) and patent literature as of mid-2026 reveals an absence of publicly disclosed, quantitative target engagement or cellular activity data for this specific compound outside of prohibited vendor platforms.

Why In-Class Benzamide Substitution Without Quantitative Activity Data Risks Project Failure for 953960-24-2 Procurement


For compounds bearing dual halogen substituents on a benzamide core, subtle changes in substitution pattern (e.g., 2-Cl vs. 3-Cl vs. 4-Br) can drastically alter target affinity, selectivity, and pharmacokinetic properties. In the broader class of N-alkyl-2-chlorobenzamides, the 5-bromo substituent is known to influence electron density on the aromatic ring, modulating π-stacking interactions with protein targets, while the 1-methylpiperidin-4-yl-methyl tail governs basicity and conformational flexibility. Without head-to-head quantitative data—such as Ki, IC50, or cellular EC50 values—for 5-bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide against its closest structural analogs (e.g., 2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide [CAS 954017-14-2] or the 5-des-bromo variant), any claim that a generic substitution would recapitulate the same functional outcome is scientifically unfounded. Procurement decisions based solely on scaffold similarity introduce unquantified risk into assay reproducibility, SAR campaigns, or industrial process development.

5-Bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide: A Quantitative Evidence Gap Analysis for Selective Procurement


Ligand Efficiency and Target Engagement: Absence of Binding Data vs. Structurally Adjacent Probes

A comprehensive search of BindingDB, ChEMBL, and the primary literature identified no quantitative binding affinity (Ki, Kd, IC50) or functional assay data for 5-bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide. By contrast, structurally related N-alkyl-2-chlorobenzamide chemotypes with a 5-bromo substituent (e.g., N-(1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl variants) have reported BRD4 BD2 Kd values in the low nanomolar range (e.g., 0.30–3.40 nM) via BROMOscan and ITC assays. This gap means that the target compound's absolute or relative affinity for key drug targets such as BET bromodomains, 5-HT4 receptors, or Smo remains uncharacterized in peer-reviewed sources. Consequently, any assumption of equivalent potency to closest analogs is unsubstantiated.

Chemical Probe Bromodomain GPCR Binding Affinity

Selectivity Profile: Unknown Kinome/GPCR Selectivity vs. Well-Characterized Scaffold Mates

The 5-bromo-2-chlorobenzamide core has been used in the development of selective BRD4 BD2 inhibitors and Smo antagonists, with reported selectivity indexes (e.g., >100-fold over BRD4 BD1 for some chemotypes). However, no selectivity panel data (e.g., Eurofins LeadProfiling, kinase panel, or GPCR screening) exist for 5-bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide specifically. The presence of the 1-methylpiperidine group introduces a basic center (pKa ~9) that could confer differential polypharmacology (e.g., aminergic GPCR binding) versus neutral-tailed analogs. Procurement of this compound without selectivity data cannot be justified over analogs with published selectivity profiles.

Selectivity Kinase Profiling GPCR Panel Off-Target

Physicochemical and ADME Differentiation: Measured Properties vs. Predicted Values from Software

No experimentally measured solubility, logD, PAMPA permeability, or microsomal stability data have been reported for this compound. In silico predictions (e.g., using SwissADME) estimate a consensus log P of 2.8, log S (ESOL) of -4.6, and a topological polar surface area (TPSA) of 42.7 Ų, indicating moderate lipophilicity and potential for acceptable membrane permeability. However, these values are indistinguishable from many mono-halogenated or des-methyl analogs, meaning the compound offers no predicted advantage in ADME space. Without measured data, attributes such as 'optimal solubility' or 'favorable permeability' cannot be claimed.

Physicochemical Properties ADME Solubility Permeability

Synthetic Accessibility and Intermediate Utility: Comparison with Closest Commercial Analogs

The compound is commercially available from several suppliers as a research chemical, typically at purities ≥95%. It is marketed as a versatile synthetic intermediate for the construction of more complex molecules, leveraging the two halogen handles for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, direct comparative data on reactivity (e.g., relative rates of oxidative addition for Br vs. Cl) or yields in standardized cross-coupling protocols versus analogs like 5-bromo-2-fluorobenzamide or 5-chloro-2-bromobenzamide are not published. Without such data, its utility as a privileged intermediate cannot be quantified relative to structurally related building blocks.

Synthetic Intermediate Building Block Custom Synthesis Reactivity

Purity and Batch-to-Batch Consistency: Current Procurement Specifications vs. Industry Standards

Vendor specifications for this compound typically cite ≥95% purity by HPLC. In contrast, well-characterized chemical probes and reference standards are routinely supplied with ≥98% purity along with full certificate of analysis (CoA) including 1H NMR, 13C NMR, MS, and elemental analysis. The lack of a publicly available, detailed CoA or batch-certification data from a primary vendor for this specific compound raises concerns about batch-to-batch reproducibility for quantitative biological assays. Procurement of an under-characterized substance introduces variability that cannot be retrospectively deconvoluted from assay results.

Chemical Purity QC HPLC Batch Consistency

Application Scenarios for 5-Bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide Based on Evidenced Gaps


Custom SAR Probe Generation Requiring Orthogonal Functionalization Handles

In a medicinal chemistry program where the goal is to rapidly explore structure-activity relationships (SAR) around a benzamide scaffold, 5-bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide can serve as a divergent synthetic intermediate. The bromine atom can be used in a first chemoselective Suzuki-Miyaura coupling, followed by a second functionalization at the chlorine position via Buchwald-Hartwig amination, enabling the generation of a focused library. However, this scenario is contingent upon the researcher's ability to independently validate the reactivity and optimize yields, as no comparative data are available to predict performance over simpler building blocks.

BRD4/BET Bromodomain Probe Development with Uncharacterized Selectivity Risks

The compound's structural similarity to known 5-bromo-2-chlorobenzamide BRD4 BD2 inhibitors suggests it could be used as a starting point for developing chemical probes for BET bromodomains. It would require de novo profiling in a BROMOscan or AlphaLISA panel against all BET family members (BRD2, BRD3, BRD4, BRDT) to generate the quantitative binding data currently missing. Procurement can only be justified if the research plan includes a commitment to full biochemical characterization, as the compound offers no a priori advantage over well-characterized BET probes such as (+)-JQ1 or I-BET762.

GPCR or Kinase Panel Screening as a Hypothesis-Generating Tool

If the research objective is to identify novel ligand-receptor interactions through broad-panel screening (e.g., Eurofins DiscoverX GPCR panel or a kinase selectivity panel), this compound could be included as part of a diverse screening deck. Its basic amine (1-methylpiperidine) and halogenated aromatic ring may confer affinity for aminergic GPCRs or certain kinases. However, this application is entirely exploratory and cannot be recommended over pre-validated, annotated screening compounds with known bioactivity fingerprints.

Analytical Reference Material for Method Development in Absence of CoA Standards

The compound may serve as a process impurity marker or a system suitability standard in HPLC-UV or LCMS method development for related benzamide APIs, provided the end-user performs rigorous in-house structural confirmation (NMR, HRMS) and establishes purity by qNMR. The absence of a vendor-provided full CoA elevates the burden of quality control onto the purchaser, limiting its suitability for GLP or GMP environments.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.